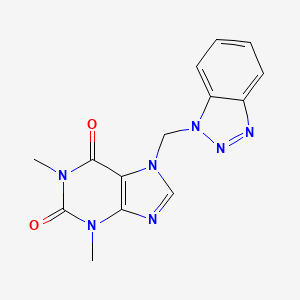![molecular formula C17H18N2O7 B10873784 (3Z,3'Z)-3,3'-{(2-hydroxypropane-1,3-diyl)bis[imino(Z)methylylidene]}bis(6-methyl-2H-pyran-2,4(3H)-dione)](/img/structure/B10873784.png)
(3Z,3'Z)-3,3'-{(2-hydroxypropane-1,3-diyl)bis[imino(Z)methylylidene]}bis(6-methyl-2H-pyran-2,4(3H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidenemethylamine with 2-hydroxy-3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Methylisocytosine: A similar compound with a pyrimidine ring structure.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Another compound with a pyran ring and hydroxyl groups.
Uniqueness
3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C17H18N2O7 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-hydroxy-3-[[2-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methylideneamino]propyl]iminomethyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C17H18N2O7/c1-9-3-14(21)12(16(23)25-9)7-18-5-11(20)6-19-8-13-15(22)4-10(2)26-17(13)24/h3-4,7-8,11,20-22H,5-6H2,1-2H3 |
InChI Key |
HBPZGLCXSJXWFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NCC(CN=CC2=C(C=C(OC2=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B10873702.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873704.png)
![3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10873706.png)
![[9-(Tert-butyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B10873709.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10873710.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10873715.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B10873720.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873725.png)
![3-[({[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10873732.png)

![N-(4-acetylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10873736.png)
![(4E)-4-{[(2-chlorobenzyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873738.png)
![4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10873750.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-phenyl-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873758.png)
